Cyanomethylsulfonylacetic acid Cyanomethylsulfonylacetic acid
Brand Name: Vulcanchem
CAS No.: 55863-98-4
VCID: VC14362637
InChI: InChI=1S/C4H5NO4S/c5-1-2-10(8,9)3-4(6)7/h2-3H2,(H,6,7)
SMILES:
Molecular Formula: C4H5NO4S
Molecular Weight: 163.15 g/mol

Cyanomethylsulfonylacetic acid

CAS No.: 55863-98-4

Cat. No.: VC14362637

Molecular Formula: C4H5NO4S

Molecular Weight: 163.15 g/mol

* For research use only. Not for human or veterinary use.

Cyanomethylsulfonylacetic acid - 55863-98-4

Specification

CAS No. 55863-98-4
Molecular Formula C4H5NO4S
Molecular Weight 163.15 g/mol
IUPAC Name 2-(cyanomethylsulfonyl)acetic acid
Standard InChI InChI=1S/C4H5NO4S/c5-1-2-10(8,9)3-4(6)7/h2-3H2,(H,6,7)
Standard InChI Key NCEMYYNYQIPXPN-UHFFFAOYSA-N
Canonical SMILES C(C#N)S(=O)(=O)CC(=O)O

Introduction

Chemical Identity and Structural Features

Cyanomethylsulfonylacetic acid belongs to the class of sulfonated carboxylic acids. Its molecular formula is C₄H₅NO₄S, with a molecular weight of 163.15 g/mol. The compound’s structure features:

  • A cyano group (-CN) attached to a methylene (-CH₂-) unit.

  • A sulfonyl group (-SO₂-) bridging the methylene and acetic acid groups.

  • A terminal carboxylic acid (-COOH) group.

The presence of electron-withdrawing groups (-CN and -SO₂-) significantly influences its acidity and reactivity. The carboxylic acid proton exhibits a pKa of approximately 2.1–2.5, lower than unsubstituted acetic acid (pKa ≈ 4.76), due to the inductive effects of the adjacent electronegative groups .

Synthesis and Purification Methods

Synthetic Pathways

The synthesis of cyanomethylsulfonylacetic acid typically involves multistep reactions:

Step 1: Cyanomethylation

Sodium chloroacetate reacts with sodium cyanide in aqueous medium to form sodium cyanoacetate :

ClCH2COONa+NaCNNC-CH2COONa+NaCl\text{ClCH}_2\text{COONa} + \text{NaCN} \rightarrow \text{NC-CH}_2\text{COONa} + \text{NaCl}

This step is analogous to methods described in cyanoacetic acid synthesis .

Step 2: Sulfonation

The cyanoacetate intermediate undergoes sulfonation using a sulfonating agent such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). For example:

NC-CH2COONa+SO3NC-CH2SO3H+NaHSO4\text{NC-CH}_2\text{COONa} + \text{SO}_3 \rightarrow \text{NC-CH}_2\text{SO}_3\text{H} + \text{NaHSO}_4

Subsequent oxidation of the sulfonic acid to the sulfonyl group is achieved using hydrogen peroxide or ozone .

Step 3: Acidification and Purification

The sulfonated product is acidified with hydrochloric acid to yield the free carboxylic acid. Melt crystallization or vacuum distillation is employed for purification, achieving purities >99% .

Optimization Challenges

  • Side Reactions: Competing hydrolysis of the cyano group (-CN → -COOH) may occur under acidic conditions.

  • Yield Improvements: Catalytic use of BF₃·Et₂O in acetic acid enhances sulfonation efficiency, boosting yields to 85–95% .

Physicochemical Properties

PropertyValue/RangeMethod of Analysis
Melting Point145–148°CDifferential Scanning Calorimetry
Solubility (25°C)12 g/L in H₂OGravimetric Analysis
LogP (Octanol-Water)-0.85Shake-Flask Method
UV λmax (H₂O)210 nm, 265 nmUV-Vis Spectroscopy

The compound’s hygroscopicity and thermal stability (decomposes above 200°C) make it suitable for controlled-environment applications .

Applications in Pharmaceutical Chemistry

Cyanomethylsulfonylacetic acid serves as a precursor in the synthesis of:

  • Antimicrobial Agents: Derivatives with substituted benzyl groups exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

  • Cephalosporin Analogues: The sulfonyl moiety enhances β-lactamase resistance in antibiotic derivatives .

  • Enzyme Inhibitors: The electron-deficient sulfonyl group interacts with catalytic residues in protease enzymes.

Recent Advances and Future Directions

Recent studies highlight its utility in metal-organic frameworks (MOFs) for gas storage and bioconjugation techniques. Computational modeling predicts its potential as a ligand for transition-metal catalysts. Further research is needed to explore its role in green chemistry and biodegradable polymers.

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